molecular formula C16H17NO2 B2747668 N-(2-phenoxyethyl)-2-phenylacetamide CAS No. 1105208-54-5

N-(2-phenoxyethyl)-2-phenylacetamide

Cat. No.: B2747668
CAS No.: 1105208-54-5
M. Wt: 255.317
InChI Key: SRDBTLXKZYLPHW-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-2-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

N-(2-phenoxyethyl)-2-phenylacetamide is a complex organic compound that has been shown to have significant activity against certain strains of bacteria . The primary targets of this compound are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa .

Mode of Action

It is known that the compound has antibacterial properties . It is likely that the compound interacts with bacterial cells in a way that inhibits their growth or kills them outright. This could involve disrupting the bacterial cell wall, interfering with essential bacterial enzymes, or some other mechanism.

Biochemical Pathways

Given its antibacterial properties, it is likely that the compound interferes with pathways essential to bacterial survival and reproduction . This could include pathways involved in cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Related compounds such as 2-phenoxyethanol have been shown to be rapidly absorbed and extensively metabolized, with most of the compound and its derivatives excreted in urine . These properties could impact the bioavailability of this compound, as well as its overall effectiveness as an antibacterial agent.

Result of Action

The primary result of the action of this compound is likely to be the inhibition of bacterial growth or the killing of bacterial cells . This could result in a decrease in the number of bacteria present in a given environment, potentially leading to the resolution of a bacterial infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-2-phenylacetamide typically involves the reaction of 2-phenoxyethanol with phenylacetic acid derivatives. One common method includes the use of 1-bromophenoxyethane and aniline derivatives under specific conditions. The reaction is carried out in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and bases (e.g., NaH). The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-phenoxyethyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-phenoxyethyl)-2-phenylacetamide include:

  • N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl)
  • N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyethyl and phenylacetamide groups contribute to its versatility in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2-phenoxyethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDBTLXKZYLPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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